molecular formula C19H22N2O2 B2505670 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol CAS No. 1803593-64-7

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B2505670
CAS No.: 1803593-64-7
M. Wt: 310.397
InChI Key: MSHHKFZJQPSMSL-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol (CAS 1803593-64-7) is a synthetic organic compound with a molecular formula of C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound features a complex structure that incorporates two privileged pharmacophores in medicinal chemistry: an indole moiety and a 4-methoxybenzylamino group. Indole-based scaffolds are recognized as crucial structural motifs found in numerous natural products and clinical drugs, serving as key components in agents with anticancer, antiviral, and anti-inflammatory activities . The unique ability of indole derivatives to mimic peptide structures and interact with enzymes makes them highly valuable in drug discovery programs . Researchers can utilize this specific compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in analytical studies. The compound is characterized by a Topological Polar Surface Area of 57.3 and an XLogP3 of 2.9, providing insight into its physicochemical properties . It is supplied with a purity of 95% and is intended for research applications only.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-17-8-6-14(7-9-17)11-20-16(13-22)10-15-12-21-19-5-3-2-4-18(15)19/h2-9,12,16,20-22H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHHKFZJQPSMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with methoxybenzylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The indole ring and methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring or methoxyphenyl group.

Scientific Research Applications

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring and methoxyphenyl group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Structural Features Key Substituents Biological Activity/Application Reference
3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol Indole, propanol, benzylamino 4-Methoxyphenylmethyl amino Potential receptor binding (e.g., formyl peptide receptors)
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide Indole, propanamide, sulfonamide 4-Chlorobenzoyl, methylsulfonyl COX-2 inhibition (anti-inflammatory)
(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide Indole, propanamide, ureido linkage 4-Methoxyphenyl ureido Selective agonist for serotonin receptors
(2S)-2-[(3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-3-(1H-indol-3-yl)propan-1-ol Indole, propanol, triazolopyridazine Triazolopyridazine amino BRD4 bromodomain inhibition (anticancer)
1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol Propanolamine, methoxyphenyl 4-Methoxyphenyl, methylamino Adrenolytic activity (β-blocker)

Key Comparisons

Substituent Effects on Bioactivity
  • Target Compound vs. Sulfonamide Analogues (): The sulfonamide group in 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide increases polarity, enhancing solubility but reducing blood-brain barrier penetration. In contrast, the target compound’s benzylamino group balances lipophilicity and hydrogen-bonding capacity, favoring central nervous system (CNS) targeting .
  • Ureido vs. Benzylamino Linkages (): The ureido group in (S)-9c provides additional hydrogen-bonding sites, improving selectivity for serotonin receptors. The target compound’s simpler benzylamino group may offer broader receptor interaction versatility .
  • Triazolopyridazine Derivatives () :
    The triazolopyridazine substituent in the BRD4 inhibitor introduces planar aromaticity, critical for binding to acetyl-lysine pockets. The target compound lacks this feature, suggesting divergent therapeutic applications (e.g., neuroinflammation vs. epigenetics) .

Pharmacokinetic and Pharmacodynamic Profiles
  • Propanolamine Derivatives (): 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol lacks the indole group, reducing hydrophobic interactions but improving metabolic stability. The target compound’s indole moiety may enhance target affinity at the expense of faster hepatic clearance .
  • Radiochemical Analogues (): The carbon-11 labeled variant of the target compound is used for PET imaging of neuroinflammation. Its structural similarity ensures specific binding to formyl peptide receptors, while isotopic labeling enables non-invasive tracking .

Biological Activity

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is a complex organic compound that combines an indole ring, a methoxyphenyl group, and an amino alcohol moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Indole Ring : A bicyclic structure known for its presence in many biologically active compounds.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Amino Alcohol Moiety : Imparts hydrophilicity and can participate in hydrogen bonding with biological targets.

The biological activity of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is hypothesized to involve interactions with various molecular targets. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to various biological effects such as:

  • Receptor Modulation : Potential interaction with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
  • Enzyme Inhibition : Studies suggest that similar compounds can inhibit enzymes such as ALOX15, involved in inflammatory responses .

Antimicrobial Properties

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related structures demonstrate efficacy against Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using the agar disc-diffusion method.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 mM
Compound BEscherichia coli1 mM
3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-olVarious strainsTBD

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation.

Case Study : A study evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7) revealed significant dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications to the indole and methoxyphenyl groups affect biological activity. For example:

ModificationEffect on Activity
Addition of halogensIncreased potency against certain cancer cell lines
Alteration of alkyl chain lengthVariability in receptor binding affinity

Pharmacokinetics and Toxicology

Studies have begun to assess the pharmacokinetic properties of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol. Initial findings suggest favorable absorption characteristics with a moderate half-life, indicating potential for therapeutic applications. Toxicological assessments are ongoing to evaluate safety profiles.

Q & A

Basic: What are the key synthetic pathways for 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol?

The synthesis typically involves:

  • Stepwise functionalization : Reacting indole derivatives with a methoxyphenylmethylamine group under controlled conditions. For example, coupling 3-indolepropionic acid intermediates with 4-methoxybenzylamine via reductive amination or nucleophilic substitution .
  • Optimization parameters : Use of polar aprotic solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) to enhance yield and purity. Temperature control (40–80°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization from solvents like n-hexane/CHCl₃ mixtures ensures high purity .

Basic: Which analytical methods are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves absolute stereochemistry and bond angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR confirms proton environments (e.g., indole NH, methoxy group).
    • ESI-MS : Validates molecular weight and fragmentation patterns (e.g., m/z 523 for related analogs) .

Basic: What biological targets or mechanisms are associated with this compound?

  • Formyl peptide receptors (FPRs) : Acts as a selective agonist, modulating immune responses and inflammation. Functional assays (e.g., calcium flux in immune cells) validate receptor activation .
  • Neuroinflammation : Carbon-11 radiolabeled analogs enable PET imaging to study FPR activity in mouse models of neuroinflammation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Orthogonal assays : Combine functional assays (e.g., DPPH radical scavenging for antioxidant activity ) with receptor-binding studies (e.g., competitive displacement using ³H-labeled ligands).
  • Structural analysis : Compare crystallographic data (e.g., torsion angles of the methoxyphenyl group) to identify conformation-dependent activity .

Advanced: What strategies improve selectivity and pharmacokinetics in analog design?

  • Substituent effects :

    Substituent ModificationObserved Effect
    Fluorine at 4-position (Ar)↑ Receptor selectivity
    Cyclopropyl group (alkyl)Alters metabolic stability
    Radiolabeling (¹¹C)Enables in vivo tracking
  • Computational docking : Screen analogs against FPR binding pockets using software like AutoDock .

Advanced: How is synthesis optimized for high-purity, scalable yields?

  • Solvent selection : Replace THF with dichloromethane (DCM) to reduce byproduct formation during amide coupling .
  • Catalyst screening : Test Pd/C vs. Raney Ni for reductive amination efficiency .
  • Process control : Monitor reaction progress via TLC or inline FTIR to terminate at optimal conversion .

Advanced: What methodologies enable in vivo evaluation of this compound?

  • Radiosynthesis : Incorporate carbon-11 via [¹¹C]CO₂ fixation for PET imaging. Purify using semi-preparative HPLC .
  • Biodistribution studies : Administer radiolabeled compound to neuroinflammation models (e.g., LPS-challenged mice) and quantify uptake in brain regions .

Advanced: How does stereochemistry influence biological activity?

  • Enantiomer-specific effects : The (2S)-enantiomer shows higher FPR binding affinity than (2R) in neuroinflammation models. Chiral HPLC separates enantiomers for individual testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.